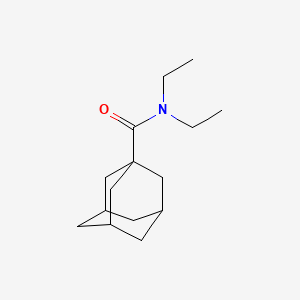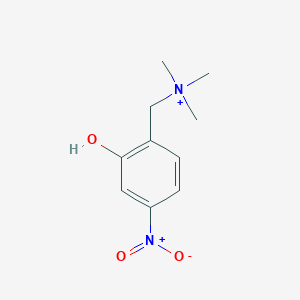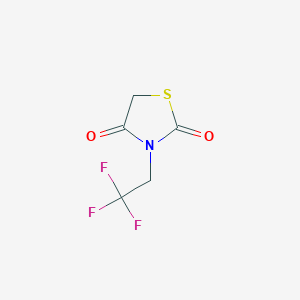![molecular formula C15H10Cl5NO2 B11709283 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-[2,2,2-tricloro-1-(2-clorofenoxi)etil]benzamida es un compuesto orgánico complejo con la fórmula molecular C15H10Cl5NO2. Es conocido por su estructura única, que incluye múltiples átomos de cloro y un grupo benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-[2,2,2-tricloro-1-(2-clorofenoxi)etil]benzamida normalmente implica varios pasos. Un método común incluye la reacción de cloruro de 3-clorobenzoílo con 2,2,2-tricloro-1-(2-clorofenoxi)etanamina en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante el proceso.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Las técnicas como la recristalización y la cromatografía se emplean a menudo para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-N-[2,2,2-tricloro-1-(2-clorofenoxi)etil]benzamida puede sufrir varias reacciones químicas, entre ellas:
Reacciones de sustitución: Los átomos de cloro en el compuesto pueden sustituirse por otros grupos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede oxidarse o reducirse para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales, mientras que la oxidación y la reducción pueden conducir a cambios en el estado de oxidación del compuesto.
Aplicaciones Científicas De Investigación
3-cloro-N-[2,2,2-tricloro-1-(2-clorofenoxi)etil]benzamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para estudiar los mecanismos de reacción y desarrollar nuevos métodos sintéticos.
Biología: El compuesto se investiga por su posible actividad biológica, incluidos sus efectos sobre las enzimas y los procesos celulares.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-[2,2,2-tricloro-1-(2-clorofenoxi)etil]benzamida implica su interacción con dianas moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a cambios en las funciones celulares. Se necesitan estudios detallados para dilucidar las dianas moleculares y las vías exactas implicadas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-cloro-N-(2,2,2-tricloro-1-(3-toluidino)etil)benzamida
- 3-cloro-N-(2,2,2-tricloro-1-(2-metoxianilino)etil)benzamida
- 3-cloro-N-(2,2,2-tricloro-1-(4-morfolinil)etil)benzamida
Unicidad
3-cloro-N-[2,2,2-tricloro-1-(2-clorofenoxi)etil]benzamida es único debido a su disposición específica de átomos de cloro y la presencia de un grupo benzamida. Esta estructura confiere propiedades químicas y reactividad distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H10Cl5NO2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl5NO2/c16-10-5-3-4-9(8-10)13(22)21-14(15(18,19)20)23-12-7-2-1-6-11(12)17/h1-8,14H,(H,21,22) |
Clave InChI |
ZXQOFQGABIYFFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)


